5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid
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Overview
Description
5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid is a complex organic compound that features a thiophene ring and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxyl Group: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Coupling with Nicotinic Acid: The final step involves coupling the thiophene derivative with nicotinic acid using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-(2-Carboxythiophene-4-YL)-2-ketonicotinic acid.
Reduction: Reduction of the carboxyl group can produce 5-(2-Hydroxymethylthiophene-4-YL)-2-hydroxynicotinic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Carboxythiophene-4-YL)-2-hydroxynicotinic acid is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Carboxythiophene-4-YL)-2-methylnicotinic acid
- 5-(2-Carboxythiophene-4-YL)-2-aminonicotinic acid
Properties
IUPAC Name |
5-(5-carboxythiophen-3-yl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S/c13-9-7(10(14)15)1-5(3-12-9)6-2-8(11(16)17)18-4-6/h1-4H,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBAKODVWYLSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C2=CSC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687682 |
Source
|
Record name | 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-17-5 |
Source
|
Record name | 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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